CRBN vs. VHL E3 Ligase Recruitment for ER Degradation
PROTAC ER Degrader-14 uniquely recruits the CRBN E3 ligase via its (S)-Deoxy-thalidomide moiety, distinguishing it from the well-characterized VHL-recruiting degrader ARV-471 (vepdegestrant) . While ARV-471 has demonstrated a DC50 of ~2.9 nM in specific mutant EGFR cell lines, the degradation efficiency and neosubstrate profile of a CRBN-based ER degrader like Degrader-14 are expected to differ due to the distinct surface topologies and lysine presentation of the CRBN ternary complex [1]. This makes Degrader-14 a critical tool for comparative studies on the influence of E3 ligase choice on degradation kinetics and selectivity.
| Evidence Dimension | Recruited E3 Ubiquitin Ligase |
|---|---|
| Target Compound Data | Cereblon (CRBN) |
| Comparator Or Baseline | ARV-471 recruits von Hippel-Lindau (VHL) |
| Quantified Difference | N/A - Qualitative mechanistic difference |
| Conditions | N/A - Based on molecular structure (compound design) |
Why This Matters
Researchers investigating the impact of different E3 ligases (CRBN vs. VHL) on the degradation of the same target (ER) require a well-defined, CRBN-recruiting tool compound to avoid confounding variables.
- [1] Flanagan, J. J., & Neklesa, T. K. (2022). ARV-471, an oral estrogen receptor PROTAC protein degrader for breast cancer. Current Opinion in Endocrine and Metabolic Research, 24, 100345. View Source
